2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid

Catalog No.
S548062
CAS No.
931398-72-0
M.F
C19H16N2O5
M. Wt
352.34
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3...

CAS Number

931398-72-0

Product Name

2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid

IUPAC Name

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid

Molecular Formula

C19H16N2O5

Molecular Weight

352.34

InChI

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23)

InChI Key

CAOSCCRYLYQBES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

IOX2; IOX-2; IOX 2

Description

The exact mass of the compound 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid is 352.10592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid is a synthetic organic compound with a complex structure. Information regarding its origin and specific significance in scientific research is currently limited. There is no mention of this specific compound in major scientific databases or publications.


Molecular Structure Analysis

The compound's structure features several key functional groups:

  • A 1,2-dihydroquinoline core: This bicyclic ring system is prevalent in many biologically active molecules [].
  • A benzyl group: This aromatic group can contribute to lipophilicity, which can influence the compound's interaction with biological systems [].
  • A hydroxyl group (-OH): This group can participate in hydrogen bonding and influence solubility.
  • A ketone group (C=O): This carbonyl group can be a site for chemical reactions.
  • A carboxylic acid group (COOH): This group contributes to acidity and can participate in various reactions.
  • An amide linkage (C-O-NH): This linkage connects the acetic acid moiety to the dihydroquinoline core.

The relative positions of these groups within the molecule might influence its overall properties and potential interactions with other molecules.


Chemical Reactions Analysis

Due to the lack of specific research on this compound, information on its synthesis, decomposition, or other relevant reactions is unavailable.


Physical And Chemical Properties Analysis

No data is currently available on the physical and chemical properties of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid, such as melting point, boiling point, solubility, or stability.

There is no scientific literature available on the mechanism of action of this specific compound. However, the presence of the 1,2-dihydroquinoline core suggests a potential for biological activity, as this scaffold is found in many drugs []. The functional groups within the molecule might allow for interactions with biological targets, but specific details regarding its mechanism are unknown without further research.

  • Kinase Inhibition

    The presence of the dihydroquinoline moiety suggests a possible role in kinase inhibition. Kinases are enzymes involved in regulating various cellular processes. Development of selective kinase inhibitors is a major area of research in cancer and other diseases []. Further research is needed to determine if 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid possesses kinase inhibitory activity and its selectivity towards specific kinases.

  • Antibacterial Activity

    The combination of the dihydroquinoline and the carboxylic acid functional groups might be of interest for investigating antibacterial properties. Dihydroquinolones are a class of antibiotics with established activity against various bacteria []. However, in-vitro and in-vivo studies would be necessary to assess the potential antibacterial efficacy of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid.

  • Medicinal Chemistry Lead Compound

    The structure of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid offers a platform for further chemical modifications. Medicinal chemists can use this compound as a starting point to synthesize analogs with potentially improved biological properties. This approach is often employed in drug discovery to identify drug candidates with better potency, selectivity, or pharmacokinetic properties [].

Purity

>98%

XLogP3

2.6

Exact Mass

352.10592

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

IOX2

Dates

Modify: 2023-08-15
1: Deppe J, Popp T, Egea V, Steinritz D, Schmidt A, Thiermann H, Weber C, Ries C.
2: Egert AM, Klotz JL, McLeod KR, Harmon DL. Development of a methodology to
3: Sen A, Ren S, Lerchenmüller C, Sun J, Weiss N, Most P, Peppel K. MicroRNA-138

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